molecular formula C24H22ClN5O2S2 B2665823 3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 690961-83-2

3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2665823
CAS No.: 690961-83-2
M. Wt: 512.04
InChI Key: JSMOWSHTANIXAL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thiadiazole ring and a quinoline ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of nitrogen in the rings suggests that it might be able to form hydrogen bonds, which could be important in its interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could be important include its solubility, stability, and the presence of any chiral centers .

Scientific Research Applications

Synthesis and Biological Activity

The compound is involved in the synthesis of novel heterocyclic compounds, demonstrating significant biological activities such as antioxidant, antitumor against Ehrlich ascites carcinoma cell line, and antimicrobial against various pathogenic bacteria and fungi. These activities suggest potential applications in the development of sterile and biologically active fabrics for various life applications, as well as potential in cancer treatment and infection control (Khalifa et al., 2015).

Cytotoxic Activity

This compound's framework has been utilized in creating derivatives showing potent cytotoxic activities against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, indicating potential for the development of new anticancer drugs (Deady et al., 2003).

Synthesis of Novel Derivatives

The chemical structure allows for the synthesis of novel derivatives, including pyrimidine and Schiff base derivatives, which have been explored for their potential in medicinal chemistry and materials science, suggesting applications in drug development and the synthesis of functional materials (Awad et al., 1991).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from carrying out its function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further investigation of its synthesis, its biological activity, and its potential uses in medicine or other fields .

Properties

IUPAC Name

3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O2S2/c1-4-13-16-14(9-24(2,3)10-15(16)31)27-22-17(13)18(26)19(33-22)20(32)28-23-29-21(34-30-23)11-5-7-12(25)8-6-11/h5-8H,4,9-10,26H2,1-3H3,(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMOWSHTANIXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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